molecular formula C12H16N2O2 B14811828 2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide

2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide

Cat. No.: B14811828
M. Wt: 220.27 g/mol
InChI Key: MHVRLRRPIHGWJR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the aminomethyl group, and the addition of the cyclopropoxy group. Common synthetic routes may involve:

    Formation of Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of Aminomethyl Group: This step often involves the use of formaldehyde and a primary amine in a Mannich reaction.

    Addition of Cyclopropoxy Group: This can be done through the reaction of a cyclopropyl halide with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the cyclopropoxy group can enhance the compound’s stability and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(Aminomethyl)-4-cyclopropoxy-N-methylbenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)11-5-4-10(6-8(11)7-13)16-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3,(H,14,15)

InChI Key

MHVRLRRPIHGWJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC2CC2)CN

Origin of Product

United States

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